2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide
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Overview
Description
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide is a synthetic organic compound with a molecular formula of C15H20ClN3O. This compound is characterized by its unique structure, which includes a chloroacetamide group attached to a pyrrole ring substituted with cyano, cyclohexyl, and dimethyl groups. It is primarily used in research and industrial applications due to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: The cyano, cyclohexyl, and dimethyl groups are introduced onto the pyrrole ring through substitution reactions using appropriate reagents and catalysts.
Chloroacetamide Formation: The final step involves the reaction of the substituted pyrrole with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the chloroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-cyano-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
2-chloro-N-(3-cyano-1-phenyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide: Contains a phenyl group instead of a cyclohexyl group.
Uniqueness
The uniqueness of 2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethylpyrrol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c1-10-11(2)19(12-6-4-3-5-7-12)15(13(10)9-17)18-14(20)8-16/h12H,3-8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIPESWBPSIISE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)CCl)C2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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